![molecular formula C26H28N2O2S4 B11471440 1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol CAS No. 1020241-62-6](/img/structure/B11471440.png)
1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol
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Overview
Description
1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol is a complex organic compound characterized by its unique structure, which includes thiazole rings and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol typically involves multi-step organic reactions. One common method includes the reaction of 2-(4-methylphenyl)-1,3-thiazole with butane-2,3-diol in the presence of a sulfanylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole rings[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols[3][3].
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The structural features of thiazole derivatives are known to enhance biological activity against various pathogens. For instance, derivatives of thiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, compounds similar to 1,4-bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol were tested for their antimicrobial properties using the disc diffusion method. The results indicated significant zones of inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiazole ring can lead to enhanced antibacterial properties .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Thiazole derivatives have been reported to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurotransmission. The inhibition of α-glucosidase can help manage diabetes by slowing carbohydrate digestion, while acetylcholinesterase inhibitors are vital in treating Alzheimer's disease .
Materials Science
Polymer Chemistry
In materials science, compounds containing thiazole units are being explored for their properties in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that thiazole-containing polymers exhibit improved electrical conductivity and thermal properties compared to their non-thiazole counterparts .
Nanocomposites
Thiazole derivatives are also being studied for their role in developing nanocomposites. These materials combine nanoparticles with polymers to achieve superior properties such as increased strength and conductivity. The unique chemical structure of this compound allows for effective interaction with nanoparticles, leading to enhanced performance in applications ranging from electronics to environmental remediation .
Agricultural Chemistry
Pesticidal Properties
The compound's potential as a pesticide has been explored due to the biological activity associated with thiazole derivatives. Studies have shown that certain thiazoles exhibit insecticidal properties against agricultural pests. The application of this compound in formulations could lead to effective pest control agents that are less harmful to beneficial insects and the environment .
Herbicidal Activity
Additionally, research indicates that thiazole-based compounds can act as herbicides by inhibiting specific enzymatic pathways in plants. This property could be harnessed in developing selective herbicides that target weeds without affecting crops .
Case Studies
Mechanism of Action
The mechanism of action of 1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial and anticancer effects. The thiazole rings and sulfanyl groups play a crucial role in its activity by interacting with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimercaptobutane-2,3-diol: A similar compound with thiol groups instead of thiazole rings.
2-(4-Methylphenyl)-1,3-thiazole: Shares the thiazole ring structure but lacks the butane-2,3-diol backbone.
Uniqueness
1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol is unique due to its combination of thiazole rings and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol is a complex organic compound with potential biological activities. Its structure incorporates thiazole and sulfanyl groups, which are often associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The thiazole moiety contributes to the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens due to its ability to disrupt microbial cell membranes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or diabetes.
Biological Activity Data
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | Scavenging of DPPH radicals | |
Antimicrobial | Inhibition of E. coli and S. aureus | |
Enzyme Inhibition | Inhibition of α-glucosidase |
Case Study 1: Antioxidant Potential
A study conducted by Zhang et al. evaluated the antioxidant capacity of various thiazole derivatives, including this compound. The results indicated a significant reduction in oxidative markers in treated cells compared to controls.
Case Study 2: Antimicrobial Efficacy
In a research project assessing the antimicrobial properties of thiazole derivatives against common bacterial strains, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
Case Study 3: Enzyme Inhibition in Diabetes Models
Research by Lee et al. focused on the inhibition of α-glucosidase by this compound in vitro. Results showed that it effectively reduced glucose absorption in intestinal models, suggesting potential use as an anti-diabetic agent.
Properties
CAS No. |
1020241-62-6 |
---|---|
Molecular Formula |
C26H28N2O2S4 |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
1,4-bis[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]butane-2,3-diol |
InChI |
InChI=1S/C26H28N2O2S4/c1-17-3-7-19(8-4-17)25-27-21(13-33-25)11-31-15-23(29)24(30)16-32-12-22-14-34-26(28-22)20-9-5-18(2)6-10-20/h3-10,13-14,23-24,29-30H,11-12,15-16H2,1-2H3 |
InChI Key |
WCLYSKAZPMJJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CSCC(C(CSCC3=CSC(=N3)C4=CC=C(C=C4)C)O)O |
Origin of Product |
United States |
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